molecular formula C14H17BrClNO5 B4005420 N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate

N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate

Cat. No.: B4005420
M. Wt: 394.64 g/mol
InChI Key: KBZCNQKQUGTSTE-UHFFFAOYSA-N
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Description

N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C14H17BrClNO5 and its molecular weight is 394.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.99786 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds related to N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate are essential in understanding their chemical properties and potential applications. For instance, the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amine involves a three-step pathway, showcasing the compound's stability and potential for further chemical modifications (AfraQuasar A. Nadaf et al., 2019).

Antibacterial and Antioxidant Activities

  • Research on compounds similar to this compound has shown that some exhibit significant antibacterial and antioxidant properties. For example, the study of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines and their oxalate derivatives highlighted their high antibacterial activity, although they generally did not neutralize superoxide radicals effectively (Н. С. Арутюнян et al., 2012).

Catalytic Activities

  • N,N'-Bisoxalamides have been found to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This suggests potential applications of this compound in facilitating various organic synthesis reactions, highlighting the versatility and effectiveness of these compounds in promoting chemical transformations (Subhajit Bhunia et al., 2017).

Environmental Applications

  • The degradation studies of similar compounds, like 2,4-D, under photo-Fenton reactions at near-neutral pH conditions, indicate potential environmental applications, such as in the treatment of water contaminated with herbicides and other organic pollutants. This research provides insights into the mechanisms and efficiencies of advanced oxidation processes for environmental remediation (L. O. Conte et al., 2016).

Properties

IUPAC Name

3-(2-bromo-4-chlorophenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.C2H2O4/c1-2-6-15-7-3-8-16-12-5-4-10(14)9-11(12)13;3-1(4)2(5)6/h2,4-5,9,15H,1,3,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZCNQKQUGTSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate
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N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.